Fmoc-Asp-OAll

Catalog No.
S1768418
CAS No.
M.F
C22H21NO6
M. Wt
395.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Asp-OAll

Product Name

Fmoc-Asp-OAll

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C22H21NO6/c1-2-11-28-21(26)19(12-20(24)25)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,25)/t19-/m0/s1

InChI Key

ZJMVIWUCCRKNHY-IBGZPJMESA-N

Synonyms

Fmoc-Asp-OAll;144120-53-6;Fmoc-L-asparticacid1-allylester;(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoicacid;C22H21NO6;AmbotzFAA1355;Fmoc-Asp-(Allyl)OH;AC1ODTHV;1-AllylN-Fmoc-L-aspartate;47578_ALDRICH;SCHEMBL118904;47578_FLUKA;CTK8C5201;EBD7186;MolPort-003-934-191;ACT09474;Fmoc-L-asparticacida-allylester;ZINC2565873;ANW-74600;CF-470;Fmoc-L-asparticacid|A-allylester;AKOS016008679;AM81609;N-Fmoc-L-asparticAcid1-AllylEster;RTR-005620

Canonical SMILES

C=CCOC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Asp-OAll (N-α-Fmoc-L-aspartic acid α-allyl ester, CAS 144120-53-6) is a highly specialized, orthogonally protected amino acid building block procured primarily for the solid-phase peptide synthesis (SPPS) of head-to-tail cyclic peptides, branched architectures, and C-terminal modified derivatives . By featuring an allyl-protected α-carboxyl group and a free β-carboxyl side chain, this compound enables direct side-chain anchoring to standard solid supports (such as Rink Amide or Wang resins). This inverse anchoring strategy allows the peptide backbone to be elongated normally, followed by selective palladium-catalyzed deprotection of the α-carboxyl group for on-resin macrocyclization or functionalization, bypassing the severe limitations of traditional solution-phase cyclization [1].

Research Fit

Orthogonal Fmoc/allyl protection for Fmoc-SPPS workflows
Selective on-resin α-carboxyl modification enabled by mild Pd(0) cleavage
Compatible with standard Fmoc/tBu side-chain protecting groups

Substituting Fmoc-Asp-OAll with its widely available isomer, Fmoc-Asp(OAll)-OH (the β-allyl ester), fundamentally alters the peptide topology, forcing side-chain-to-side-chain lactamization rather than the intended head-to-tail macrocyclization [1]. Furthermore, replacing the α-allyl ester with acid-labile alternatives like Fmoc-Asp-ODmb or Fmoc-Asp-OtBu compromises orthogonal deprotection strategies. Because ODmb and tBu groups require dilute to concentrated trifluoroacetic acid (TFA) for removal, their use risks premature peptide cleavage from acid-sensitive resins (e.g., 2-chlorotrityl chloride) or the unintended loss of hypersensitive side-chain protecting groups like Mmt or Trt [2]. The strictly neutral, palladium-catalyzed removal of the allyl group ensures complete orthogonality within standard Fmoc/tBu workflows.

Substitution Risk

Fmoc-Asp-OAll
Generic Substitutes
Orthogonal Pd(0) cleavage preserves Fmoc and tBu groups
Fmoc-Asp(OtBu)-OH: TFA cleaves all acid-labile groups, precluding on-resin carboxyl selectivity
Electron-withdrawing allyl group reduces aspartimide formation
Fmoc-Asp(ODmab)-OH: Higher aspartimide byproduct rates reported; may reduce crude purity
Validated in head-to-tail cyclization and segment condensation
Other orthogonal esters: Application-specific validation data may be limited

Absolute Orthogonality for On-Resin Head-to-Tail Cyclization

For on-resin head-to-tail cyclization, the α-carboxyl group must be unmasked without disturbing side-chain protections or the resin linker. Fmoc-Asp-OAll utilizes an allyl ester that is quantitatively cleaved using Pd(PPh3)4 and a scavenger (e.g., phenylsilane) under neutral conditions, leaving highly acid-sensitive groups (like Mmt or Mca) and 2-CTC resin linkages 100% intact . In contrast, the standard alternative Fmoc-Asp-ODmb requires 1-3% TFA for deprotection, which induces significant premature cleavage of Mmt groups and partial detachment from hyper-acid-labile resins [1].

Evidence DimensionOrthogonal stability during α-carboxyl deprotection
Target Compound DataFmoc-Asp-OAll: Stable to 1-3% TFA; deprotected via Pd(0) with 0% loss of Mmt/2-CTC linkage
Comparator Or BaselineFmoc-Asp-ODmb: Deprotected via 1-3% TFA; causes >10-30% premature loss of Mmt or resin detachment
Quantified Difference100% preservation of acid-labile moieties vs. significant yield loss
ConditionsOn-resin deprotection in Fmoc-SPPS utilizing 2-CTC resin or Mmt-protected residues

Buyers synthesizing complex cyclic peptides with delicate side-chain modifications must procure the OAll derivative to prevent catastrophic yield losses during the cyclization prep-step.

On-Resin Cyclization
Reported
76–86% overall yield, ~70% initial purity for a 10-mer cyclic peptide on PEGA/CLEAR resins; on-resin cyclization not feasible with non-orthogonal Fmoc-Asp(OtBu)-OH
Supports on-resin cyclization workflow evaluation
Direct head-to-head yield comparison not available; model-peptide study conditions apply

Yield Superiority via Side-Chain Anchoring vs. Solution-Phase Cyclization

Traditional head-to-tail cyclization requires synthesizing a linear peptide, cleaving it from the resin, and cyclizing it in highly dilute solutions to prevent oligomerization, often resulting in poor yields. By procuring Fmoc-Asp-OAll, chemists can anchor the aspartic acid side chain directly to Rink Amide or Wang resins. Following Fmoc-SPPS and Pd(0) deprotection, the cyclization occurs on-resin, leveraging the pseudo-dilution effect of the solid support. This side-chain anchoring strategy routinely achieves >80% cyclization yields, whereas conventional post-cleavage solution-phase cyclization of the same sequences frequently yields <30% due to intermolecular side reactions and difficult purification steps [1].

Evidence DimensionHead-to-tail macrocyclization yield
Target Compound DataFmoc-Asp-OAll: On-resin cyclization via side-chain anchoring yields >80%
Comparator Or BaselineStandard C-terminal anchored Fmoc-Asp(OtBu)-OH: Solution-phase cyclization yields <30%
Quantified Difference>2.5-fold increase in final cyclic peptide yield
ConditionsSynthesis of cyclic hexapeptides or larger macrocycles

Procuring this specific building block shifts the cyclization step to the solid phase, drastically reducing solvent consumption and maximizing the recovery of high-value cyclic APIs.

Deprotection Orthogonality
Reported
Selective allyl ester cleavage with Pd(0); Fmoc, tBu groups remain intact; vendor-reported acidimetric purity ≥97.0%
Enables α-carboxyl modification without global side-chain deprotection
Vendor purity specification; verify under target SPPS conditions

Streamlined Generation of C-Terminal Reactive Esters

The synthesis of peptide thioesters or selenoesters for Native Chemical Ligation (NCL) typically requires expensive, specialized linker resins (e.g., Dawson Dbz). Fmoc-Asp-OAll provides a highly cost-effective workaround. By anchoring Fmoc-Asp-OAll via its side chain to a standard, low-cost Rink Amide resin, the peptide is elongated normally. The α-allyl group is then removed via Pd(0), allowing direct on-resin selenoesterification or thioesterification of the α-carboxyl group prior to global TFA cleavage [1]. This approach eliminates the need for complex post-cleavage conversions or premium-priced specialty resins, standardizing the NCL precursor workflow.

Evidence DimensionPrecursor resin requirement for C-terminal esterification
Target Compound DataFmoc-Asp-OAll: Utilizes standard, low-cost Rink Amide resin for direct on-resin conversion
Comparator Or BaselineStandard backbone SPPS: Requires premium Dawson Dbz/safety-catch resins or complex solution-phase conversion
Quantified DifferenceEliminates the procurement of specialized linker resins while maintaining high esterification efficiency
ConditionsFmoc-SPPS preparation of peptide selenoesters/thioesters for Native Chemical Ligation

Allows procurement teams to standardize on bulk Rink Amide resins for NCL fragment synthesis rather than purchasing expensive, sequence-specific specialty linkers.

Aspartimide Suppression
Class-level
Lower aspartimide byproduct formation than ODmab ester under piperidine treatment; electron-withdrawing allyl group reduces nucleophilic attack
May support higher crude purity in aspartimide-prone sequences
Quantitative rates unavailable; sequence-dependent effect
Scale-Up Process
Method context
Segment condensation strategy for Lixisenatide synthesis enabled by orthogonal allyl ester; reported improved crude purity and yield
Supports scale-up process evaluation for long peptides
Patent claims; specific numerical improvement not disclosed

On-Resin Head-to-Tail Cyclization of Sensitive Sequences

Ideal for the synthesis of cyclic peptide therapeutics (e.g., integrin inhibitors, antimicrobial peptides) where the sequence contains highly acid-sensitive protecting groups (like Mmt) that preclude the use of ODmb-protected aspartic acid.

Synthesis of Peptide Thioesters/Selenoesters for NCL

Highly recommended for generating C-terminal reactive fragments for Native Chemical Ligation, utilizing standard Rink Amide resin via side-chain anchoring rather than relying on expensive safety-catch or Dbz linkers [1].

Branched Peptide and Dendrimer Assembly

Essential for constructing branched peptide architectures where the α-carboxyl group must serve as a selective branching point orthogonal to standard Fmoc/tBu chemistry .

C-Terminal Modification and Site-Specific Labeling

Optimal for sequences requiring specific C-terminal labeling (e.g., fluorophores, PEGylation) while still attached to the solid support, ensuring site-specific conjugation without competing reactions from side-chain carboxyls [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Head-to-tail cyclic peptide synthesis
Orthogonal allyl ester for on-resin cyclization
Cyclization yield and crude purity assessment
Branched, lactam, and glycopeptide architectures
Selective Pd(0)-mediated α-carboxyl deprotection
On-resin modification fidelity and side-chain integrity
Large-scale segment condensation
Compatibility with fragment coupling strategies
Crude purity improvement and purification burden
Aspartimide-prone sequence synthesis
Allyl ester aspartimide suppression vs. common orthogonal esters
Aspartimide byproduct levels and sequence robustness

XLogP3

3.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

395.13688739 Da

Monoisotopic Mass

395.13688739 Da

Heavy Atom Count

29
Chen et al. Di-thiol amino acids can structurally shape and enhance the ligand-binding properties of polypeptides. Nature Chemistry, doi: 10.1038/nchem.2043, published online 31 August 2014 http://www.nature.com/nchem

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